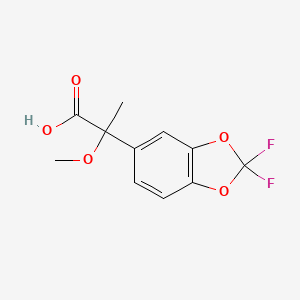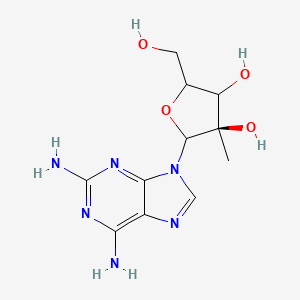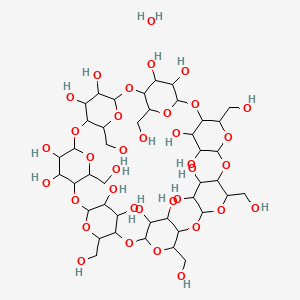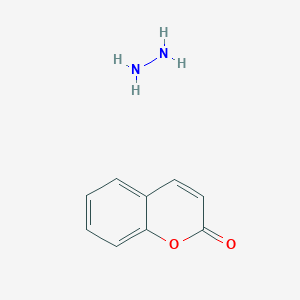
Chromen-2-one;hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin hydrazine is a compound that combines the structural features of coumarin and hydrazine. Coumarin, a benzopyrone derivative, is known for its fragrant properties and is widely used in perfumes and flavorings. Hydrazine, on the other hand, is a highly reactive and toxic compound used in various industrial applications. The combination of these two molecules results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumarin hydrazine can be synthesized through various methods. One common approach involves the reaction of coumarin derivatives with hydrazine or phenylhydrazine in the presence of glacial acetic acid . This reaction typically proceeds under mild conditions and results in the formation of coumarin hydrazine derivatives.
Industrial Production Methods
Industrial production of coumarin hydrazine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Coumarin hydrazine undergoes various chemical reactions, including:
Oxidation: Coumarin hydrazine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert coumarin hydrazine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the coumarin hydrazine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of coumarin hydrazine may yield coumarin oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Coumarin hydrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of coumarin hydrazine involves its interaction with specific molecular targets. For instance, in fluorescent probes, the compound undergoes nucleophilic substitution reactions with hydrazine, leading to a significant increase in fluorescence intensity . This property makes it useful for detecting hydrazine in various samples. The molecular targets and pathways involved in these reactions are primarily related to the chemical reactivity of the hydrazine moiety.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A benzopyrone derivative known for its fragrant properties and use in perfumes and flavorings.
Hydrazine: A highly reactive and toxic compound used in various industrial applications.
Coumarin-fused-coumarins: Compounds with extended molecular frameworks and interesting photophysical properties.
Uniqueness of Coumarin Hydrazine
Coumarin hydrazine is unique due to its combination of the structural features of coumarin and hydrazine. This combination results in a compound with distinct chemical reactivity and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
chromen-2-one;hydrazine |
InChI |
InChI=1S/C9H6O2.H4N2/c10-9-6-5-7-3-1-2-4-8(7)11-9;1-2/h1-6H;1-2H2 |
InChI Key |
ISMHYSVBWXVBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


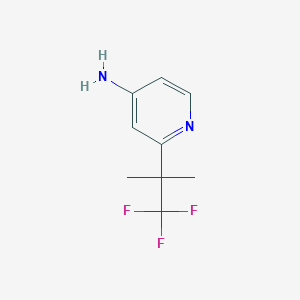

![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)
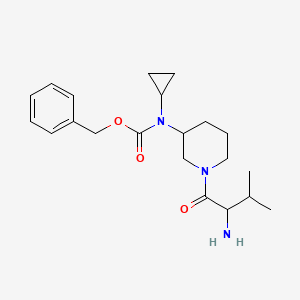
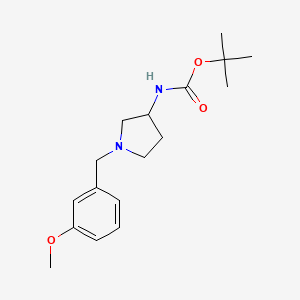
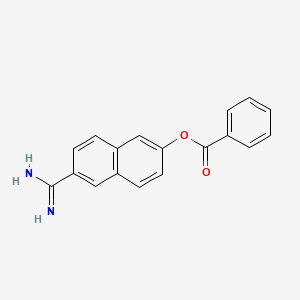
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)

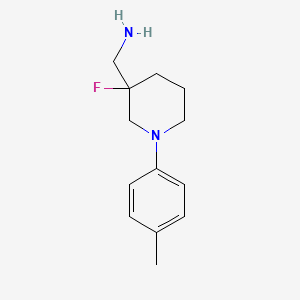
![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
